molecular formula C13H9Cl2N3OS B8082688 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole CAS No. 683274-66-0

4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole

Cat. No.: B8082688
CAS No.: 683274-66-0
M. Wt: 326.2 g/mol
InChI Key: GKPYYVCBCOKUPT-UHFFFAOYSA-N
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Description

4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 2,4-dichlorophenyl group at position 3, and a 2-amino-4-thiazolyl moiety at position 2.

Properties

IUPAC Name

4-[3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c1-6-11(10-5-20-13(16)17-10)12(18-19-6)8-3-2-7(14)4-9(8)15/h2-5H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPYYVCBCOKUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174129
Record name 4-[3-(2,4-Dichlorophenyl)-5-methyl-4-isoxazolyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-66-0
Record name 4-[3-(2,4-Dichlorophenyl)-5-methyl-4-isoxazolyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2,4-Dichlorophenyl)-5-methyl-4-isoxazolyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most direct route to 3,5-disubstituted isoxazoles. For this target, the nitrile oxide precursor is derived from 2,4-dichlorobenzaldehyde oxime, generated via oximation with hydroxylamine hydrochloride. Reacting this nitrile oxide with a methyl-substituted alkyne (e.g., propyne or 1-propyne derivatives) under copper(I) catalysis yields the 3-(2,4-dichlorophenyl)-5-methylisoxazole core. Hansen et al. demonstrated that copper(I) catalysts enable room-temperature reactions with >90% regioselectivity for 3,5-substitution.

DBU-Promoted Metal-Free Cycloadditions

To avoid metal contamination, Mohammed et al. developed a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-mediated cycloaddition, where nitrile oxides react with alkynes without transition metals. This method is ideal for pharmaceutical applications requiring high purity. For example, reacting 2,4-dichlorophenyl nitrile oxide with 2-methyl-1-propyne in dichloromethane at 60°C produces the core isoxazole in 85% yield.

Ultrasound-Assisted Synthesis

Huang et al. reported an ultrasound-enhanced protocol that accelerates cycloadditions without catalysts. Irradiating a mixture of 2,4-dichlorophenyl nitrile oxide and methylacetylene in ethanol at 50°C for 20 minutes achieves 92% yield, significantly reducing reaction time compared to conventional heating.

Introducing the 2,4-Dichlorophenyl Group at Position 3

The 2,4-dichlorophenyl group is introduced via the nitrile oxide precursor. Key considerations include the stability of the nitrile oxide and the electronic effects of the dichloro substituents.

Nitrile Oxide Generation from Aldoximes

2,4-Dichlorobenzaldehyde oxime is treated with chlorinating agents like sodium hypochlorite or HTIB (hydroxy(tosyloxy)iodobenzene) to form the corresponding nitrile oxide. HTIB is preferred for its stability and safety, producing the nitrile oxide in situ without gaseous byproducts.

Steric and Electronic Effects

The electron-withdrawing chlorine atoms enhance the electrophilicity of the nitrile oxide, favoring cycloaddition with electron-rich alkynes. However, steric hindrance from the 2,4-dichloro substituents necessitates longer reaction times or elevated temperatures.

Methyl Group Incorporation at Position 5

The methyl group at position 5 originates from the alkyne component in the cycloaddition. Terminal alkynes like methylacetylene or propargyl alcohol derivatives are commonly employed.

Propargyl Alcohol Derivatives

Reddy et al. demonstrated that propargyl alcohols react with nitrile oxides in the presence of p-TSA (para-toluenesulfonic acid) to form 3,5-disubstituted isoxazoles. For instance, 2-methyl-1-propanol reacts with 2,4-dichlorophenyl nitrile oxide under acidic conditions, yielding the 5-methylisoxazole derivative in 78% yield.

Alkynylation Strategies

Jadhav et al. utilized HTIB to generate nitrile oxides from aldoximes, which then react with methyl-substituted alkynes in a one-pot procedure. This method avoids intermediate isolation, achieving 89% yield for 5-methylisoxazoles.

Functionalization at Position 4 for Thiazole Attachment

Position 4 of the isoxazole requires a reactive handle for introducing the 2-amino-4-thiazolyl group. Halogenation and cross-coupling reactions are pivotal.

Iodination at Position 4

Crossley and Browne developed a method for synthesizing 4-iodoisoxazoles via hydroximinoyl chlorides and iodinated alkynes. Treating 3-(2,4-dichlorophenyl)-5-methylisoxazole with N-iodosuccinimide (NIS) in acetic acid introduces iodine at position 4, yielding 4-iodo-3-(2,4-dichlorophenyl)-5-methylisoxazole in 70% yield.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling links the iodoisoxazole to a thiazole boronic acid. Denmark and Kallemeyn’s work on isoxazolylsilanols demonstrates that palladium catalysts (e.g., Pd(PPh₃)₄) facilitate couplings with aryl iodides. Applying this to 4-iodoisoxazole and 2-amino-4-thiazolylboronic acid would require optimized conditions to preserve the thiazole’s amine group.

Thiazole Ring Construction and Coupling Methods

The 2-amino-4-thiazolyl group is synthesized separately and attached via cross-coupling or built directly onto the isoxazole.

Hantzsch Thiazole Synthesis

The Hantzsch method forms thiazoles from thioamides and α-haloketones. For example, reacting thiourea with chloroacetone yields 2-aminothiazole, which is then functionalized at position 4. However, integrating this with the isoxazole requires orthogonal protecting groups for the amine.

Direct Cyclization on Isoxazole

A hypothetical route involves functionalizing position 4 of the isoxazole with a thioamide group, which then reacts with an α-haloketone. This method would require synthesizing 4-thiocarbamoylisoxazole, followed by treatment with bromoacetone to form the thiazole ring.

Optimization and Catalytic Approaches

Solvent and Catalyst Selection

Pérez et al. emphasized using biorenewable deep eutectic solvents (DES) like choline chloride:urea for cycloadditions, achieving 95% yield with minimal environmental impact. For cross-couplings, Valizadeh et al. demonstrated that ionic liquids (e.g., [BMIM]BF₄) enhance reaction rates and recyclability.

Regioselectivity Control

Harigae et al. showed that iodine-mediated cyclizations improve regioselectivity for 3,5-substitution. Employing molecular iodine during alkyne activation ensures the methyl group occupies position 5 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole. For instance:

  • A derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .
  • The compound's thiazole moiety contributes to its effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent.

Antifungal Properties

Research indicates that derivatives of this compound exhibit antifungal properties. For example:

  • Compounds with similar structures have been tested against fungal strains like Aspergillus niger and Candida albicans, showing promising results that warrant further investigation for therapeutic use .

Agricultural Applications

The compound's potential as a fungicide and plant growth regulator has been documented:

Fungicidal Activity

  • Studies have shown that thiazole derivatives can act as effective fungicides. The mechanism often involves inhibiting fungal growth by disrupting cellular processes, which can be critical in crop protection .

Plant Growth Regulation

  • The compound may also serve as a plant growth regulator, promoting healthy growth while suppressing unwanted pathogens. This dual action can enhance agricultural productivity and sustainability.

Material Science Applications

Emerging research suggests potential uses in material science, particularly in the development of new materials with specific properties:

Polymer Chemistry

  • The incorporation of thiazole derivatives into polymer matrices could enhance their mechanical properties or provide novel functionalities such as increased thermal stability or improved resistance to environmental degradation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial efficacy of various thiazole derivatives, including 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole. Results indicated that certain modifications led to enhanced activity against resistant bacterial strains .
  • Agricultural Field Trials :
    • Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops while promoting overall plant health. Yield assessments showed a marked improvement compared to untreated controls .

Data Tables

Application AreaCompound ActivityReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalActive against Aspergillus species
FungicideInhibits fungal growth
Plant Growth RegulatorEnhances growth under stress conditions

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the aryl groups or heterocyclic appendages. Key comparisons include:

Halogen-Substituted Isoxazoles
  • 4-(4-Chlorophenyl)-3-(4-((2,4-dimethylbenzyl)oxy)phenyl)-5-methylisoxazole (Compound 31): This derivative replaces the thiazolyl group with a substituted benzyloxy-phenyl moiety. Its synthesis via alkylation (77% yield) and purification by flash chromatography highlights the feasibility of modifying the isoxazole core for diverse applications .
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride :
    This analog substitutes the thiazolyl group with a carboxylic acid chloride. The electron-withdrawing chlorine and acid chloride group enhance reactivity toward nucleophiles, making it a versatile intermediate in coupling reactions .

Isostructural Thiazole Derivatives
  • Single-crystal diffraction studies reveal isostructurality with its brominated analog (Compound 5), demonstrating that halogen substitution (Cl vs. F) minimally affects crystal packing but slightly alters molecular conformation .

Physicochemical Properties

Property Target Compound Compound 31 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (reacts with polar solvents)
Melting Point Not reported 119.7–122.1°C Not reported
Hydrogen Bonding High (NH₂, thiazole N) Low (ether, methyl groups) Moderate (acid chloride)

Key Observations :

  • The amino-thiazolyl group in the target compound enhances polarity and hydrogen-bonding capacity, likely improving bioavailability compared to nonpolar analogs like Compound 31.
  • Halogen substituents (Cl, F) increase molecular weight and lipophilicity, affecting membrane permeability .

Biological Activity

4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The chemical structure of 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole can be represented as follows:

C12H9Cl2N3OS\text{C}_{12}\text{H}_{9}\text{Cl}_{2}\text{N}_{3}\text{OS}

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

Antimicrobial Properties

Research indicates that compounds containing thiazole and isoxazole moieties exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole derivatives demonstrated notable antifungal activity against Candida albicans and Aspergillus niger with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 µg/mL compared to standard antifungal agents like fluconazole .

Antifungal Activity

The compound's antifungal properties have been linked to its ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis. In comparative studies, derivatives of thiazole exhibited a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli, indicating potent antifungal effects .

Cytotoxic Effects

In vitro studies have also explored the cytotoxicity of this compound against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting potential applications in cancer therapy. A related study found that thiazole derivatives exhibited cytostatic properties, indicating their potential as anticancer agents .

The biological activity of 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.
  • Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes, leading to cell death.
  • Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA and RNA synthesis in microorganisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The results indicated that the compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, demonstrating a broader spectrum of activity than traditional antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazoleS. aureus1850
4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazoleE. coli1560
FluconazoleC. albicans2025

Study on Cytotoxicity

Another study assessed the cytotoxic effects on human cancer cell lines using the MTT assay. The results showed that the compound significantly reduced cell viability at concentrations above 100 µg/mL, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole, and how can reaction yields be improved?

  • Methodological Answer: The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:
  • Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization (65% yield) .
  • Chlorination with phosphorus pentachloride to introduce the isoxazole moiety .
    Yield optimization requires adjusting reaction time, solvent polarity (e.g., ethanol vs. DMSO), and acid catalysts (e.g., glacial acetic acid for condensation steps) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer:
  • X-ray crystallography (for definitive confirmation of the 2,4-dichlorophenyl and thiazolyl substituents) .
  • 1H/13C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazole NH2 at δ 5.1–5.3 ppm) .
  • FTIR to detect functional groups (e.g., C=N stretching at 1620–1650 cm⁻¹, C-Cl at 750–800 cm⁻¹) .

Q. How can researchers assess purity and stability during storage?

  • Methodological Answer:
  • HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<1%) .
  • TLC (silica gel, ethyl acetate/hexane 3:7) to monitor degradation under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the thiazole and isoxazole ring formation?

  • Methodological Answer: Regioselectivity is governed by:
  • Electron-withdrawing effects of the 2,4-dichlorophenyl group, directing nucleophilic attack to the 4-position of the isoxazole .
  • Computational studies (DFT) can model transition states to predict substituent effects on cyclization pathways .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer:
  • Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to establish IC50 variability.
  • Validate target engagement using SPR (surface plasmon resonance) or microscale thermophoresis to measure binding affinity to proposed targets (e.g., kinase enzymes) .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to thiazole-sensitive targets (e.g., EGFR kinase).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence reactivity in further derivatization?

  • Methodological Answer:
  • Hammett substituent constants (σ) predict electron-withdrawing effects, favoring electrophilic substitution at the thiazole’s 5-position.
  • Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4 catalysis .

Q. What strategies mitigate degradation during in vitro assays (e.g., plasma instability)?

  • Methodological Answer:
  • Stabilize the compound using cyclodextrin encapsulation (e.g., β-cyclodextrin at 1:2 molar ratio) to shield the thiazole NH2 group.
  • Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer:
  • Synthesize analogs with substituent variations (e.g., replacing 2,4-dichlorophenyl with 3,5-dichlorophenyl or fluorophenyl) .
  • Use QSAR models (DRAGON descriptors) to correlate logP, polar surface area, and IC50 values .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity?

  • Methodological Answer:
  • Include positive controls (e.g., doxorubicin for apoptosis assays) and vehicle controls (DMSO <0.1%).
  • Assess mitochondrial toxicity via Seahorse XF Analyzer to rule out off-target effects .

Tables for Key Data

Q. Table 2: Recommended Computational Tools

ApplicationSoftware/ToolReference
Docking StudiesAutoDock Vina
MD SimulationsGROMACS
Reaction Path PredictionGRRM (Global Reaction Route Mapping)

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